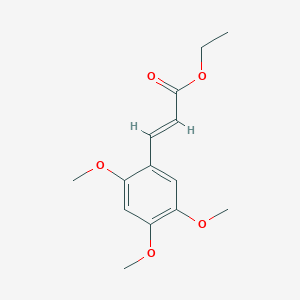

Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate

CAS No.:

Cat. No.: VC16508823

Molecular Formula: C14H18O5

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O5 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | ethyl (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C14H18O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h6-9H,5H2,1-4H3/b7-6+ |

| Standard InChI Key | GARBMEJSXPWEOM-VOTSOKGWSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC |

| Canonical SMILES | CCOC(=O)C=CC1=CC(=C(C=C1OC)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate belongs to the cinnamate ester family, featuring a propenoate backbone linked to a 2,4,5-trimethoxyphenyl group. The (E)-stereochemistry of the double bond is critical for its reactivity, as it dictates the spatial arrangement of the electron-deficient α,β-unsaturated system. The methoxy substituents enhance the compound’s solubility in polar organic solvents while stabilizing the aromatic ring through electron-donating effects .

Table 1: Key Chemical Identifiers

Spectroscopic Characterization

Infrared (IR) spectroscopy of the compound reveals characteristic stretches: a strong carbonyl (C=O) peak at ~1700 cm for the ester group and aromatic C-O-C vibrations at 1250–1050 cm. Nuclear magnetic resonance (NMR) data further corroborate its structure:

-

H NMR: A singlet at δ 3.70–3.85 ppm integrates for the nine protons of the three methoxy groups. The ethyl group’s methylene and methyl protons appear as quartets (δ 4.20–4.25 ppm) and triplets (δ 1.30–1.35 ppm), respectively. Olefinic protons resonate as doublets at δ 6.30–7.40 ppm .

-

C NMR: The ester carbonyl carbon appears at δ 166–168 ppm, while the methoxy carbons resonate at δ 55–60 ppm. Aromatic carbons adjacent to oxygen atoms are deshielded, appearing at δ 150–155 ppm .

Synthesis and Reaction Mechanisms

Horner-Wadsworth-Emmons Reaction

The primary synthesis route involves the Horner-Wadsworth-Emmons (HWE) reaction, which converts phosphonate esters and aldehydes into α,β-unsaturated esters. For Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate, diethyl (2,4,5-trimethoxybenzyl)phosphonate reacts with ethyl glyoxylate in the presence of a base (e.g., potassium tert-butoxide). The mechanism proceeds via a two-step process:

-

Formation of the Phosphonate Anion: Deprotonation of the phosphonate ester generates a nucleophilic anion.

-

Aldol-Like Condensation: The anion attacks the aldehyde carbonyl, followed by elimination of a phosphate group to yield the (E)-configured ester .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes (E)-selectivity |

| Base | KOtBu | 85–90% yield |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

Alternative Synthetic Routes

Applications in Scientific Research

Building Block for Complex Molecules

The compound’s α,β-unsaturated ester moiety serves as a Michael acceptor in nucleophilic additions, enabling the synthesis of heterocycles (e.g., pyrazoles, pyrroles) and dendritic polymers. For example, its reaction with hydrazines yields pyrazoline derivatives with potential fluorescence properties .

Antiproliferative Activity

Emerging Research and Future Directions

Recent advances highlight the compound’s role in photoresponsive materials. Its conjugated system undergoes [2+2] cycloaddition under UV light, enabling applications in photo-patterning and sensors. Additionally, computational studies predict strong binding affinity (−9.2 kcal/mol) to the colchicine site of tubulin, aligning with experimental cytotoxicity data for related compounds . Future work should explore its pharmacokinetics and derivatization to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume